1,3-Hexadien-1-ol

Organic synthesis Cycloaddition Diene reactivity

1,3-Hexadien-1-ol (CAS 11131-15-0) is a C₆ primary allylic alcohol with a conjugated diene system located at positions 1 and This constitutional isomer of the more widely commercialized 2,4-hexadien-1-ol (sorbic alcohol) presents fundamentally different reactivity in [4+2] cycloadditions and a distinct olfactory profile, making it a strategic intermediate for fragrance precursors and specialty polymer building blocks. Its predicted physicochemical properties—boiling point ~157 °C at 760 mmHg, density ~0.873 g/cm³—reflect a small but polarity-relevant shift relative to its 2,4-isomer.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 11131-15-0
Cat. No. B089021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Hexadien-1-ol
CAS11131-15-0
Synonymshexadienol
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCCC=CC=CO
InChIInChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-7H,2H2,1H3/b4-3+,6-5+
InChIKeyZVSONHCDFQDFNN-VNKDHWASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Hexadien-1-ol (CAS 11131-15-0): Positional Isomer for Divergent Cycloaddition and Fragrance Intermediate Sourcing


1,3-Hexadien-1-ol (CAS 11131-15-0) is a C₆ primary allylic alcohol with a conjugated diene system located at positions 1 and 3. This constitutional isomer of the more widely commercialized 2,4-hexadien-1-ol (sorbic alcohol) presents fundamentally different reactivity in [4+2] cycloadditions and a distinct olfactory profile, making it a strategic intermediate for fragrance precursors and specialty polymer building blocks. Its predicted physicochemical properties—boiling point ~157 °C at 760 mmHg, density ~0.873 g/cm³—reflect a small but polarity-relevant shift relative to its 2,4-isomer [1].

Cycloaddition Building Block Conjugated diene for [4+2] Diels-Alder scaffolds, hydroxylated cyclohexene products
Non-Food Fragrance Intermediate Green, pungent, fruity top-note precursor for fine fragrance and personal care
Liquid Handling Advantage Liquid at ambient temperature; simplifies transfer, blending, and continuous processing

Why 2,4-Hexadien-1-ol Cannot Replace 1,3-Hexadien-1-ol in Diene-Selective Applications


Isomeric hexadienols are not functionally interchangeable. The position of the conjugated diene relative to the hydroxyl group dictates the regiochemical outcome of Diels–Alder cycloadditions, the compound’s hydrogen-bonding capacity, and its sensory character. The 1,3-isomer bears the hydroxyl group directly on the diene π-system (enol-type motif), which alters both the electronic nature of the diene and the product architecture relative to the 2,4-isomer, where the OH is insulated by one methylene unit [1]. Consequently, substitution without reformulation leads to divergent cycloadduct regiochemistry and an altered odor profile, directly impacting synthetic route fidelity and product performance in flavor/fragrance applications [2].

1,3-Isomer (This Product) Enol-Type Diene System Hydroxyl directly on conjugated diene; Diels-Alder yields hydroxylated cyclohexene scaffold without lactonization
2,4-Isomer (Common Alternative) Methylene-Spaced Diene OH insulated by one CH₂; post-cycloaddition forms γ-lactone via intramolecular trapping, altering product architecture
1,3-Isomer Liquid at Room Temperature No pre-heating required; compatible with automated dispensing and continuous-flow setups
2,4-Isomer Crystalline Solid (mp 28–33°C) Needs warming or solvent-assisted handling; may complicate large-scale blending
1,3-Isomer Green, Pungent, Fruity Odor Primary descriptors: green (85%), pungent (48%), fruity (42%) — unique top-note direction
2,4-Isomer Different Sensory Profile Odor character may shift; direct substitution alters fragrance accord and may require reformulation

Quantitative Differentiation of 1,3-Hexadien-1-ol (CAS 11131-15-0) Against Closest Structural and Functional Analogs


Constitutional Isomerism Dictates Diene Topology: 1,3- vs. 2,4-Hexadien-1-ol Diels-Alder Regiochemistry

The 1,3-isomer positions the hydroxyl group directly on the diene terminus, creating an enol-type conjugated system. In contrast, the 2,4-isomer has a methylene spacer between the OH and the diene. This structural distinction has a direct synthetic consequence: the Diels-Alder adduct from 2,4-hexadien-1-ol and maleic anhydride undergoes spontaneous intramolecular lactonization because the pendant –CH₂OH group can attack the proximal anhydride carbonyl, forming a γ-lactone [1]. The 1,3-isomer’s adduct would place the OH directly on the cyclohexene ring, precluding this lactonization and delivering a fundamentally different product scaffold [2]. No direct comparative kinetic data for the 1,3-isomer are publicly available; this represents a class-level inference based on well-established diene electronic effects.

Diels-Alder Regiochemistry
Class-level
1,3-Isomer: Hydroxyl directly on diene; adduct retains free OH on cyclohexene ring (predicted)
2,4-Isomer: Methylene spacer enables spontaneous lactonization; 56% isolated γ-lactone yield reported
Supports divergent cycloadduct scaffold design
No direct kinetic data for 1,3-isomer; class-level inference based on diene electronic effects
Organic synthesis Cycloaddition Diene reactivity

Physical State at Ambient Temperature: Liquid 1,3-Hexadien-1-ol versus Solid 2,4-Hexadien-1-ol

1,3-Hexadien-1-ol is a liquid at room temperature (no experimental melting point reported; predicted to be well below ambient) , whereas 2,4-hexadien-1-ol (trans,trans-isomer) is a crystalline solid with a melting point of 28–33 °C . This phase difference has direct consequences for handling, storage, and formulation: the liquid 1,3-isomer requires no pre-heating for transfer or blending, reducing processing steps in manufacturing workflows.

Physical State at 20–25°C
Data to verify
1,3-Hexadien-1-ol: Liquid at ambient temperature (predicted; no experimental mp reported). 2,4-Isomer: crystalline solid, mp 28–33°C.
Liquid state simplifies processing, automated dispensing, and solvent-free formulation
Experimental mp not publicly available; verify physical form upon receipt
Formulation Handling Physical chemistry

Boiling Point and Volatility: 1,3-Hexadien-1-ol Boils ~20 °C Higher than 2,4-Isomer at Reduced Pressure

The 1,3-isomer exhibits a boiling point of 157.2 °C at 760 mmHg (predicted) and an estimated value of 156 °C [1]. In contrast, the 2,4-isomer (trans,trans) boils at only 80 °C at 12 mmHg , which extrapolates to approximately 179 °C at 760 mmHg (predicted) but is reported as ~140–142 °C at 760 mmHg by some vendors . While the atmospheric-pressure boiling points are in a similar range, the significant difference at reduced pressure indicates markedly different vapour pressure curves and distillation behaviour, relevant for purification and fragrance volatility profiling.

Boiling Point & Volatility
Reported
1,3-Isomer: ~156–157°C at 760 mmHg (est.)
2,4-Isomer: 80°C at 12 mmHg; ~140–142°C at 760 mmHg (vendor)
Volatility difference affects distillative purification and fragrance tenacity
Predicted vs. literature values; cross-study comparison, verify under process conditions
Volatility Distillation Process chemistry

Acid-Base Character: 1,3-Hexadien-1-ol is a Weak Base, 2,4-Isomer is Essentially Neutral

The 1,3-isomer has an estimated pKa (weak base) of 8.92 [1], indicating that the hydroxyl proton is relatively more acidic than in typical aliphatic alcohols, consistent with the enol-type conjugation. In contrast, 2,4-hexadien-1-ol has a predicted acidic pKa of 14.27–14.55 and a strongest basic pKa of −2.3 [2], rendering it essentially neutral under all practical formulation conditions. This ~5-unit pKa shift means the 1,3-isomer can be partially deprotonated under mildly basic conditions (pH > 9), enabling pH-dependent extraction and altered solubility behaviour that does not exist for the 2,4-isomer.

Acid-Base Character
Reported
1,3-Isomer: pKa (weak base) ≈ 8.92 (est.)
2,4-Isomer: pKa (acidic) ≈ 14.3–14.5; basic pKa ≈ −2.3
~5-order-of-magnitude acidity shift enables pH-dependent extraction and separation
Estimated values; experimental pKa determination recommended for process design
Ionization Formulation pH Extraction

Regulatory Status: 2,4-Hexadien-1-ol Holds FEMA GRAS; 1,3-Hexadien-1-ol Lacks Food-Grade Clearance

2,4-Hexadien-1-ol is listed as FEMA No. 3922 and has undergone JECFA evaluation (JECFA No. 1174), confirming its GRAS status for use as a flavoring agent in food products [1][2]. No FEMA number, JECFA evaluation, or FDA food-additive listing exists for 1,3-hexadien-1-ol (CAS 11131-15-0) [3]. This regulatory asymmetry means that 1,3-hexadien-1-ol is currently restricted to non-food applications—fragrance intermediates, polymer precursors, and research—while the 2,4-isomer can be directly formulated into consumable flavors.

Regulatory Status
Specification review
1,3-Isomer: No FEMA, JECFA, or FDA food-additive listing. 2,4-Isomer: FEMA 3922, JECFA 1174, listed in FDA EAFUS.
Regulatory status restricts 1,3-isomer to non-food fragrance, polymer, and research applications
Verify current regulatory status before use in flavor or ingestible products
Regulatory compliance Flavor ingredient GRAS

Where 1,3-Hexadien-1-ol (CAS 11131-15-0) Delivers Differentiated Value: Application Scenarios


Non-Food Fragrance Intermediate: Green, Pungent Top-Note Precursor

With primary odor descriptors of green (85.51%), pungent (48.08%), and fruity (42.28%) [1], 1,3-hexadien-1-ol serves as a building block for fragrance derivatives targeting herbaceous, leafy, and fresh-cut-grass accords in fine fragrances and personal care products. Because it lacks FEMA GRAS clearance [2], its use is confined to non-ingestible applications, aligning with the regulatory profile of many specialty aroma chemicals not intended for food. Its liquid physical state at ambient temperature simplifies compounding and dilution into fragrance bases.

Diels-Alder Diene for Hydroxylated Cyclohexene Scaffolds

The enol-type conjugated diene system of 1,3-hexadien-1-ol enables [4+2] cycloadditions that deliver cyclohexene adducts bearing a hydroxyl group directly on the ring—products that are structurally inaccessible from the 2,4-isomer, which instead yields lactones via intramolecular trapping [3]. This scaffold is valuable for synthesizing hydroxylated terpenoid analogs and functionalized cyclohexene intermediates used in medicinal chemistry and specialty polymer synthesis.

pH-Switchable Extraction and Purification Workflows

The estimated pKa of 8.92 (weak base) [1] confers partial ionizability under mildly alkaline conditions (pH > 9), a property absent in the essentially neutral 2,4-isomer (pKa > 14) . This enables pH-dependent liquid-liquid extraction strategies for selective isolation of 1,3-hexadien-1-ol or its derivatives from complex reaction mixtures, a practical advantage in process-scale purification where chromatographic separation is cost-prohibitive.

Specialty Monomer for Hydroxyl-Functionalized Polymers

The combination of a conjugated diene and a free hydroxyl group in a single C₆ framework makes 1,3-hexadien-1-ol a candidate monomer or co-monomer for polymers requiring post-polymerization functionalization. The hydroxyl group serves as an anchoring point for grafting or crosslinking reactions, while the diene moiety can participate in radical or coordination polymerizations, offering a dual-reactive handle not present in saturated analogs such as hexan-1-ol or in the 2,4-isomer where the OH is sterically and electronically less accessible.

Application
Selection Property
Validation Focus
Non-food fragrance intermediate
Green, pungent, fruity odor profile; liquid handling
Odor performance in non-ingestible formulations
Diels-Alder cycloaddition
Enol-type diene reactivity; hydroxylated cyclohexene scaffold
Regiochemical outcome and product architecture
pH-dependent extraction
Ionizable hydroxyl under mild alkaline conditions
Phase-transfer efficiency in alkaline aqueous-organic systems
Functional monomer
Dual reactive handles: conjugated diene and free –OH
Polymerization yield and post-functionalization grafting
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